molecular formula C33H31NO10S3 B389010 2',3',4,5-TETRAMETHYL 6'-(3-METHOXYBENZOYL)-5',5',7'-TRIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE

2',3',4,5-TETRAMETHYL 6'-(3-METHOXYBENZOYL)-5',5',7'-TRIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE

Cat. No.: B389010
M. Wt: 697.8g/mol
InChI Key: BRJXAKGTCUXMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetramethyl 6’-(3-methoxybenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 6’-(3-methoxybenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the methoxybenzoyl group, and the final esterification to introduce the tetracarboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to improve efficiency and reduce costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 6’-(3-methoxybenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Tetramethyl 6’-(3-methoxybenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Tetramethyl 6’-(3-methoxybenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways involved depend on the context in which the compound is used. For example, in a biological setting, it may inhibit or activate certain enzymes, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • Tetramethyl 5,5’,6,6’-tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobisindane
  • 2,2,3,3-tetramethylbutane
  • 5,5’,6,6’-tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol

Uniqueness

Tetramethyl 6’-(3-methoxybenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its spirocyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C33H31NO10S3

Molecular Weight

697.8g/mol

IUPAC Name

tetramethyl 6'-(3-methoxybenzoyl)-5',5',7'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C33H31NO10S3/c1-16-11-9-14-19-20-26(32(2,3)34(22(16)19)27(35)17-12-10-13-18(15-17)40-4)45-23(29(37)42-6)21(28(36)41-5)33(20)46-24(30(38)43-7)25(47-33)31(39)44-8/h9-15H,1-8H3

InChI Key

BRJXAKGTCUXMLJ-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C3=C(C(N2C(=O)C4=CC(=CC=C4)OC)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C(N2C(=O)C4=CC(=CC=C4)OC)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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